molecular formula C21H25NO3 B11188301 2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11188301
M. Wt: 339.4 g/mol
InChI Key: COQRSCUUGISGFN-UHFFFAOYSA-N
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Description

2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties This compound features a hexyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the hexyloxyphenyl intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism by which 2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique combination of a hexyloxy group and a tetrahydroisoindole core. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogues .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

4-(4-hexoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H25NO3/c1-2-3-4-5-12-25-17-10-8-16(9-11-17)22-20(23)18-14-6-7-15(13-14)19(18)21(22)24/h6-11,14-15,18-19H,2-5,12-13H2,1H3

InChI Key

COQRSCUUGISGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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